Perhexiline maleate

Descripción general

Descripción

El maleato de perhexilina (CAS No. 6724-53-4) es un compuesto activo por vía oral que inhibe tanto la Carnitina Palmitoiltransferasa 1 (CPT1) como la Carnitina Palmitoiltransferasa 2 (CPT2) . Estas enzimas desempeñan funciones cruciales en el metabolismo de los ácidos grasos. El maleato de perhexilina se ha estudiado por sus efectos sobre la función mitocondrial y la apoptosis en las células hepáticas. También puede cruzar la barrera hematoencefálica (BBB) y exhibe actividad antitumoral .

Análisis De Reacciones Químicas

Tipos de Reacciones: El maleato de perhexilina puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución. las vías de reacción detalladas permanecen sin revelar.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos utilizados en las reacciones de maleato de perhexilina son propiedad. Los investigadores normalmente emplean técnicas estándar de síntesis orgánica, pero se necesita una mayor investigación.

Productos Principales: Los productos principales formados durante las reacciones de maleato de perhexilina no se han informado explícitamente. probablemente involucran modificaciones en la parte maleato u otros grupos funcionales.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1.1 Antianginal Efficacy

Perhexiline maleate is primarily recognized for its effectiveness in treating refractory angina pectoris . Clinical trials have demonstrated its ability to significantly reduce the frequency of anginal attacks and the need for nitroglycerin in patients who are unresponsive to other treatments.

- A double-blind study involving 55 patients showed that 84% experienced a reduction in anginal attacks while on perhexiline, with 64% reducing their glyceryl trinitrate consumption .

- Another randomized trial indicated that 63% of patients on perhexiline were classified as responders based on exercise testing, compared to just 18% on placebo .

1.2 Mechanism of Action

Perhexiline operates by enhancing myocardial glucose metabolism while inhibiting free fatty acid oxidation, which improves oxygen efficiency during ischemic episodes. It also enhances platelet responsiveness to nitric oxide, potentially benefiting patients with acute coronary syndromes .

Oncological Applications

Recent studies have illuminated perhexiline's potential in cancer treatment, particularly through its role as a metabolic inhibitor .

2.1 Antitumor Effects

Research has shown that perhexiline can inhibit the growth of various cancer cell lines at micromolar concentrations. Notably, it has been observed to synergize with glycolysis inhibitors and oxidative phosphorylation inhibitors to enhance the efficacy against liver cancer cells in vitro and in mouse models .

- In a study examining its effects on multiple myeloma and hepatocellular carcinoma, perhexiline was found to significantly decrease cell viability when combined with other metabolic inhibitors .

2.2 Enhancing Chemotherapy Efficacy

Perhexiline has also been noted to enhance the antitumor efficacy of cisplatin, a common chemotherapy agent. It appears to increase the susceptibility of neuroblastoma cells to cisplatin treatment by modulating non-coding RNA expression associated with drug resistance .

Safety Profile and Side Effects

Despite its therapeutic benefits, perhexiline is associated with several side effects, particularly concerning hepatic and neurological health. Monitoring plasma levels is crucial to avoid toxicity; levels above 600 ng/ml can lead to adverse effects such as dizziness and hypoglycemia .

Case Studies

Several case studies have documented the clinical use of perhexiline:

- A case report highlighted a patient who developed hypoglycemia after treatment with this compound, suggesting careful monitoring is essential during therapy .

- Another study discussed the long-term safety and efficacy of perhexiline in patients awaiting coronary revascularization, emphasizing its role as a valuable option for those with severe ischemic symptoms unresponsive to conventional therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antianginal | Treatment for refractory angina pectoris | Significant reduction in anginal attacks and nitroglycerin use |

| Oncology | Inhibition of cancer cell growth; enhances chemotherapy efficacy | Synergistic effects with metabolic inhibitors; increased susceptibility to cisplatin |

| Safety Monitoring | Plasma level monitoring to prevent toxicity | Adverse effects related to high plasma concentrations |

Mecanismo De Acción

El mecanismo de acción del maleato de perhexilina implica la inhibición de CPT1 y CPT2, que son esenciales para transportar los ácidos grasos a las mitocondrias. Al interrumpir este proceso, afecta el metabolismo energético celular e induce la apoptosis.

Comparación Con Compuestos Similares

Si bien las comparaciones específicas son limitadas, el maleato de perhexilina se destaca por su doble inhibición de CPT1 y CPT2. Compuestos similares incluyen otros moduladores del metabolismo de los ácidos grasos, pero ninguno exhibe exactamente el mismo perfil.

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas para el maleato de perhexilina implican transformaciones químicas para lograr la estructura deseada. Desafortunadamente, los métodos sintéticos específicos no están fácilmente disponibles en la literatura. los métodos de producción industrial probablemente involucran procesos de varios pasos para obtener una alta pureza.

Actividad Biológica

Perhexiline maleate, initially developed as an antianginal agent, has garnered attention for its diverse biological activities beyond its primary cardiovascular applications. Recent studies have explored its potential in cancer treatment, metabolic regulation, and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a fatty acid oxidation inhibitor that primarily acts by modulating energy metabolism in cardiac tissues. It has been used clinically for the management of refractory angina pectoris. Its mechanism of action involves enhancing myocardial efficiency by shifting energy substrate utilization from fatty acids to glucose, thereby improving oxygen consumption and reducing angina symptoms.

1. Cardiovascular Effects

Perhexiline has demonstrated efficacy in reducing anginal episodes and the need for nitrates in patients with unstable angina. A double-blind trial involving 55 patients showed that 84% experienced a reduction in anginal attacks, while 64% decreased their glyceryl trinitrate consumption .

2. Cancer Therapeutics

Recent preclinical studies suggest that perhexiline exhibits significant antitumor activity. It has been shown to enhance the efficacy of chemotherapeutic agents such as cisplatin by upregulating non-coding RNA (NDM29), which plays a critical role in modulating drug resistance in neuroblastoma cells. This was evidenced by increased susceptibility of neuroblastoma cells to cisplatin when co-administered with perhexiline .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Refractory Angina

In a study involving 17 patients with refractory angina, perhexiline was found to significantly improve exercise tolerance compared to placebo. Sixty-three percent of patients were classified as responders based on objective exercise testing criteria, with subjective measures showing that 65% noted improvement during treatment .

Case Study: Hypoglycemia Incidence

A notable side effect reported in some patients is hypoglycemia, particularly in those with underlying diabetes. One case study documented episodes of asymptomatic hypoglycemia following perhexiline administration, prompting adjustments in therapy and monitoring protocols .

Mechanistic Insights

Perhexiline's effects on cellular metabolism are attributed to its ability to activate the intrinsic apoptotic pathway through peroxisome proliferator-activated receptor alpha (PPARα) signaling. This activation leads to increased expression of genes involved in mitochondrial fatty acid uptake and promotes apoptosis in certain cancer cell lines .

Table 2: Mechanisms of Action

Propiedades

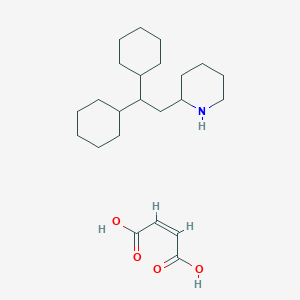

IUPAC Name |

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOTSLZMQDFLG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021114 | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6724-53-4, 103516-75-2, 103516-76-3 | |

| Record name | Perhexiline maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.